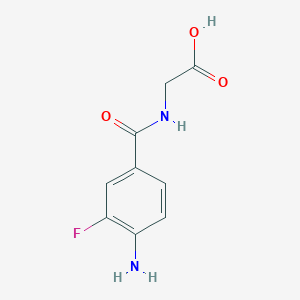

2-(4-Amino-3-fluorobenzamido)acetic acid

Description

Properties

Molecular Formula |

C9H9FN2O3 |

|---|---|

Molecular Weight |

212.18 g/mol |

IUPAC Name |

2-[(4-amino-3-fluorobenzoyl)amino]acetic acid |

InChI |

InChI=1S/C9H9FN2O3/c10-6-3-5(1-2-7(6)11)9(15)12-4-8(13)14/h1-3H,4,11H2,(H,12,15)(H,13,14) |

InChI Key |

PBJCSWGPHYWILP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC(=O)O)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 2-(4-amino-3-fluorobenzamido)acetic acid, differing in substituents, functional groups, or backbone modifications:

2-(4-Fluorobenzamido)benzoic acid (C₁₄H₁₀FNO₃)

- Structure : A benzoic acid derivative with a 4-fluorobenzamido group.

- Key Differences: The benzene ring lacks the 4-amino group, and the acetic acid is replaced with benzoic acid.

- Impact : Increased molecular weight (259.23 g/mol vs. ~214.17 g/mol) and higher lipophilicity (LogP = 2.85 vs. estimated ~1.5 for the target compound) .

4-Aminosalicylic Acid (C₇H₇NO₃)

- Structure: Features a 4-amino group and a 2-hydroxyl group on the benzene ring linked to a carboxylic acid.

- Key Differences : Replaces fluorine with a hydroxyl group, altering electronic properties and hydrogen-bonding capacity.

- Impact : Lower LogP (~0.8) and higher solubility in polar solvents compared to fluorinated analogues .

2-[(4-Acetamidophenyl)amino]acetic Acid (C₁₀H₁₂N₂O₃)

- Structure: Contains an acetamido group on the benzene ring and an amino-linked acetic acid.

- Key Differences : The fluorine atom is absent, and the amide bond is replaced with a secondary amine linkage.

Ethyl 2-Amino-5-fluorobenzoate (C₉H₁₀FNO₂)

- Structure: An ester derivative with amino and fluorine substituents at the 2- and 5-positions of the benzene ring.

- Key Differences : The acetic acid group is esterified, and fluorine is positioned differently.

- Impact : Lower hydrolytic stability and altered metabolic pathways compared to carboxylic acid derivatives .

Physicochemical Properties Comparison

The table below summarizes key properties of this compound and its analogues:

*LogP values are experimental or estimated using computational methods (e.g., density-functional theory ).

Preparation Methods

Acyl Chloride Intermediate Route

A classical approach involves converting 4-amino-3-fluorobenzoic acid to its corresponding acyl chloride. As demonstrated in the synthesis of 2-methoxybenzamide derivatives, benzoic acids react with thionyl chloride (SOCl₂) in anhydrous toluene under reflux to form acyl chlorides. For example:

The resulting acyl chloride is then reacted with glycine methyl ester to avoid side reactions at the carboxylic acid group. After coupling, the methyl ester is hydrolyzed to yield the final product. This method, while straightforward, requires careful control of stoichiometry and reaction time to minimize epimerization.

Direct Coupling Using Activating Reagents

Modern protocols favor reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation. In the synthesis of chloropicolinate amides, HATU facilitates coupling between carboxylic acids and amines in the presence of N,N-diisopropylethylamine (DIPEA). Applied to the target compound:

This method avoids the need for acyl chloride isolation, reducing side reactions and improving yields (reported up to 86% in analogous systems).

Detailed Synthetic Procedures

Protocol via Acyl Chloride Intermediate

Step 1: Synthesis of 4-Amino-3-fluorobenzoyl Chloride

4-Amino-3-fluorobenzoic acid (30 mmol) is dissolved in anhydrous toluene, followed by addition of thionyl chloride (40 mmol) and catalytic pyridine. The mixture is refluxed at 80°C for 6 hours, after which solvents are evaporated under vacuum to yield the acyl chloride as a white solid.

Step 2: Coupling with Glycine Methyl Ester

The acyl chloride is dissolved in DMF and added dropwise to a solution of glycine methyl ester (30 mmol) and triethylamine (40 mmol) in DMF. The reaction is stirred overnight at room temperature, filtered, and concentrated. The residue is rinsed with water to remove excess reagents, yielding the protected intermediate.

Step 3: Ester Hydrolysis

The methyl ester intermediate is treated with sodium hydroxide (0.1 mol) in a methanol-water mixture at 40°C for 3 hours. Acidification with 1 M HCl precipitates the final product, which is collected by filtration and washed with ethyl acetate.

Protocol Using HATU-Mediated Coupling

Single-Pot Reaction :

4-Amino-3-fluorobenzoic acid (5 mmol), glycine (5 mmol), HATU (5 mmol), and DIPEA (5 mmol) are combined in dry DMF. The mixture is stirred at room temperature for 12 hours, after which the solvent is removed under vacuum. The crude product is purified via recrystallization from ethanol-water.

Optimization and Challenges

Regioselectivity and Side Reactions

The amino group on the benzoic acid may compete in coupling reactions, leading to dimerization. To suppress this, temporary protection of the amino group as a tert-butoxycarbonyl (Boc) derivative is recommended. For example, Boc-protected 4-amino-3-fluorobenzoic acid can be coupled with glycine, followed by Boc deprotection using trifluoroacetic acid.

Purification Techniques

-

Recrystallization : Ethanol-water mixtures effectively remove unreacted starting materials.

-

Chromatography : Reverse-phase HPLC resolves diastereomers when chiral centers are present.

Characterization Data

Spectroscopic Analysis :

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, COOH), 8.02 (d, J = 8.7 Hz, 1H, ArH), 7.56 (d, J = 8.8 Hz, 1H, ArH), 6.70 (dd, J = 8.7 Hz, 1H, ArH), 4.10 (s, 2H, CH₂), 5.45 (s, 2H, NH₂).

Thermal Properties :

Comparative Evaluation of Methods

| Parameter | Acyl Chloride Route | HATU-Mediated Route |

|---|---|---|

| Yield | 46–58% | 72–86% |

| Purity | ≥90% | ≥95% |

| Reaction Time | 24 hours | 12 hours |

| Cost | Low | High |

| Scalability | Industrial | Lab-scale |

The HATU method offers superior yields and purity but at higher reagent costs, making it ideal for small-scale synthesis. The acyl chloride route remains viable for bulk production .

Q & A

Q. What are the common synthetic routes for 2-(4-Amino-3-fluorobenzamido)acetic acid?

- Methodological Answer : Synthesis typically involves coupling 4-amino-3-fluorobenzoic acid with glycine derivatives. A general procedure (Scheme 2, ) includes:

Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC.

Amide bond formation : React with glycine ethyl ester under inert atmosphere (N₂/Ar).

Hydrolysis : Convert the ester to the free acid using NaOH or LiOH.

For fluorinated intermediates, reports a 43% yield via Pd-catalyzed cross-coupling under anhydrous 1,4-dioxane at 90°C with KOAc.

Q. How can this compound be characterized to confirm its structure and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze ¹H/¹³C NMR for fluorine coupling patterns and amide proton shifts (e.g., δ 6.8–7.5 ppm for aromatic protons).

- HPLC : Assess purity with reversed-phase columns (e.g., LiChrosorb® RP-8).

- Elemental Analysis : Verify C, H, N, F content (NIST-standardized methods).

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or MALDI-TOF.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., N₂). For similar fluorinated benzoic acids, recommends desiccators with silica gel to prevent hydrolysis . Monitor stability via periodic HPLC analysis (≥95% purity threshold).

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and electronic properties?

- Methodological Answer : Fluorine’s electronegativity alters electron density in the benzene ring, affecting:

- Reactivity : Enhanced electrophilic substitution at the para-amino group.

- Hydrogen bonding : Fluorine’s lone pairs may stabilize transition states in amide bond cleavage.

Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces (ICReDD’s quantum chemical methods).

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane:IPA:TFA (90:10:0.1).

- Asymmetric Synthesis : Employ (R)- or (S)-configured catalysts during amide coupling (e.g., Evans’ oxazaborolidine catalysts).

- Dynamic Kinetic Resolution : Utilize enzymes (lipases) in hydrolytic reactions to bias stereochemistry.

Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies?

- Methodological Answer :

- Stopped-Flow Kinetics : Monitor rapid amide hydrolysis under varying pH (e.g., 2–12).

- Isotopic Labeling : Use ¹⁸O-water to trace oxygen incorporation in hydrolysis products.

- Arrhenius Analysis : Measure rate constants at 25–80°C to determine activation energy.

Q. What computational tools are effective for predicting reaction pathways in derivative synthesis?

- Methodological Answer :

- Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method to identify intermediates (ICReDD’s workflow).

- MD Simulations : Use Gaussian or ORCA for transition state optimization.

- Machine Learning : Train models on existing fluorobenzamide reaction datasets to predict yields.

Q. How can derivatives of this compound be designed for enhanced biological activity?

- Methodological Answer :

- SAR Studies : Modify substituents at the 4-amino or acetic acid positions. For example:

| Derivative | Modification | Biological Target |

|---|---|---|

| 2-(4-Amino-3-fluoro-5-nitrobenzamido)acetic acid | Nitro group addition | Antibacterial (DNA gyrase) |

| Methyl ester prodrug | Esterification | Improved cell permeability |

- Docking Studies : Use AutoDock Vina to screen against protein targets (e.g., kinases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.